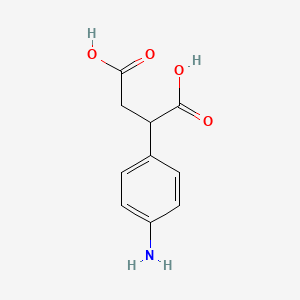

2-(4-Aminophenyl)succinic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of compounds similar to 2-(4-Aminophenyl)succinic acid often involves innovative methods that optimize yields and reaction conditions. For example, a study on the synthesis of 2,3-dihydroquinazolin-4(1H)-ones highlighted the use of succinimide-N-sulfonic acid as a catalyst, demonstrating a green and efficient procedure for synthesizing nitrogen-containing heterocycles, which could be adapted for the synthesis of 2-(4-Aminophenyl)succinic acid (Ghashang, Mansoor, & Aswin, 2015).

Molecular Structure Analysis

The molecular structure of 2-(4-Aminophenyl)succinic acid and related compounds has been elucidated using various analytical techniques. For instance, the crystal structure of a salt complex between (S)-2-(2′-methylbenzyl)succinic acid and (R)-1-phenylethylamine provided insights into the hydrogen bonding patterns and structural conformation, which are essential for understanding the molecular structure of 2-(4-Aminophenyl)succinic acid (Liu, Hu, & Liu, 2005).

Chemical Reactions and Properties

Bioorthogonal reactions offer a method to introduce new functionalities into molecules like 2-(4-Aminophenyl)succinic acid. A study on the synthesis of novel amino acids for bioorthogonal reactions has shown that introducing specific functional groups can significantly affect the molecule's reactivity and interaction capabilities (Forbes et al., 2016).

Physical Properties Analysis

Research on compounds structurally related to 2-(4-Aminophenyl)succinic acid, such as the identification of 2-(2'-octenyl) succinic acid in urine, provides valuable information on the physical properties, including solubility, stability, and biological interactions of these compounds (Giordano et al., 1990).

Scientific Research Applications

-

Biosynthetic Pathway and Metabolic Engineering

- Succinic acid, a dicarboxylic acid produced as an intermediate of the tricarboxylic acid (TCA) cycle, is one of the most important platform chemicals for the production of various high value-added derivatives .

- Different succinic acid biosynthesis pathways are summarized, with a focus on the key enzymes and metabolic engineering approaches, which mainly include redirecting carbon flux, balancing NADH/NAD+ ratios, and optimizing CO2 supplementation .

- The microbial production of succinic acid has drawn increasing attention as a viable, more environmentally friendly alternative .

-

Microbial Production Using Organic Wastes

- Through bacterial fermentation, succinic acid can be easily produced .

- The process of microbial fermentation is used to produce bio-succinic acid utilizing agro-industrial waste .

- There are different methods under metabolic engineering which are being frequently used for bio-based succinic acid production using representative microorganisms .

-

Traditional Applications

-

Precursor of High Value-Added Derivatives

-

Chemical Industry

-

Pharmaceutical Industry

-

Precursor of High Value-Added Derivatives

-

Chemical Industry

-

Pharmaceutical Industry

Safety And Hazards

Future Directions

properties

IUPAC Name |

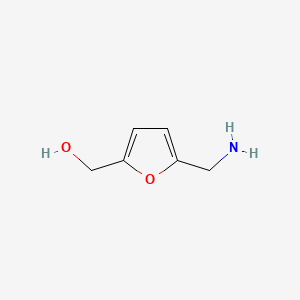

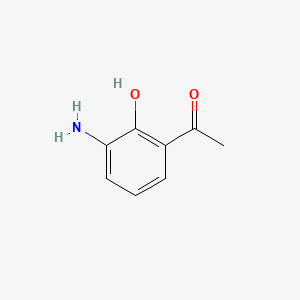

2-(4-aminophenyl)butanedioic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c11-7-3-1-6(2-4-7)8(10(14)15)5-9(12)13/h1-4,8H,5,11H2,(H,12,13)(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZHXTNAFUFBEQB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CC(=O)O)C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60341264 |

Source

|

| Record name | 2-(4-aminophenyl)butanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60341264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Aminophenyl)succinic acid | |

CAS RN |

22511-21-3 |

Source

|

| Record name | 2-(4-aminophenyl)butanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60341264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.